An In-depth Technical Guide to 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone (CAS Number: 288401-07-0)
An In-depth Technical Guide to 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone (CAS Number: 288401-07-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone (CAS: 288401-07-0) is a multifaceted aromatic compound featuring a unique combination of functional groups: a chloro, a hydroxyl, a methyl, and a nitro group, all attached to an acetophenone core. This substitution pattern suggests a rich chemical reactivity and the potential for diverse biological activities. Substituted acetophenones are a well-established class of compounds that serve as crucial intermediates in the synthesis of a wide array of biologically active molecules, including chalcones, flavones, and various heterocyclic systems.[1][2] The presence of a nitro group, in particular, is a common feature in many pharmacologically active compounds, often contributing to their therapeutic effects. This guide aims to consolidate the available information on this compound and provide a framework for its synthesis and further investigation.
Physicochemical Properties
A summary of the key physicochemical properties of 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone is presented in Table 1. These properties are crucial for understanding the compound's behavior in various experimental settings, including its solubility, reactivity, and potential for formulation.
Table 1: Physicochemical Properties of 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone [3]
| Property | Value |
| CAS Number | 288401-07-0 |
| Molecular Formula | C₉H₈ClNO₄ |
| Molecular Weight | 229.62 g/mol |
| IUPAC Name | 1-(5-chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone |
| Synonyms | 5'-Chloro-2'-hydroxy-4'-methyl-3'-nitroacetophenone |
| Appearance | Predicted to be a solid |
| XLogP3 | 2.6 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 1 |
| Exact Mass | 229.0141854 |
Synthesis and Mechanism
Proposed Synthetic Pathway
The proposed synthesis commences with the Fries rearrangement of 4-chloro-3-methylphenyl acetate to yield 1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone. This intermediate is then subjected to nitration to introduce the nitro group at the position ortho to the hydroxyl group and meta to the acetyl group, yielding the final product.
Caption: Proposed two-step synthesis of 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone (Precursor)
This procedure is adapted from a general method for the synthesis of hydroxyacetophenones via the Fries rearrangement.[4]
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, place 4-chloro-3-methylphenyl acetate (1 equivalent).
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Addition of Catalyst: Add anhydrous aluminum chloride (1.2 equivalents) portion-wise to the flask. An exothermic reaction is expected.
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Heating: Once the initial reaction subsides, heat the mixture in an oil bath at 160-170 °C for 30 minutes.
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Work-up: Cool the reaction mixture to room temperature and then carefully add ice-cold dilute hydrochloric acid to decompose the aluminum chloride complex.
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Extraction: Extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate.
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Purification: Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Step 2: Synthesis of 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone (Final Product)
This protocol is based on the nitration of a structurally similar compound, 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid.[5]
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Dissolution: Dissolve the precursor, 1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone (1 equivalent), in a minimal amount of a suitable solvent like glacial acetic acid or concentrated sulfuric acid at a low temperature (0-5 °C) in an ice bath.
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Nitrating Mixture: Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (1.1 equivalents) dropwise to the stirred solution, maintaining the low temperature.
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Reaction: After the addition is complete, allow the reaction to stir at a low temperature for a specified period (e.g., 1-2 hours), monitoring the progress by thin-layer chromatography (TLC).
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Quenching: Carefully pour the reaction mixture onto crushed ice with stirring.
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Isolation: Collect the precipitated solid by filtration, wash thoroughly with cold water to remove any residual acid.
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Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone.
Causality Behind Experimental Choices
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Fries Rearrangement: This reaction is a classic and efficient method for the ortho- and para-acylation of phenols, providing a direct route to the hydroxyacetophenone precursor. The use of a Lewis acid catalyst like aluminum chloride is essential to facilitate the rearrangement.
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Nitration Conditions: The use of a nitrating mixture (HNO₃/H₂SO₄) is a standard and effective method for the nitration of aromatic rings. The hydroxyl group is a strong activating and ortho-, para-directing group, while the acetyl group is a deactivating and meta-directing group. The combined directing effects of these groups are expected to favor the introduction of the nitro group at the position ortho to the hydroxyl group and meta to the acetyl group. Conducting the reaction at low temperatures is crucial to control the exothermicity of the reaction and to minimize the formation of side products.
Spectroscopic Characterization (Predictive)
As experimental spectroscopic data for 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone is not currently available in the literature, this section provides a predictive analysis based on the compound's structure and data from analogous compounds.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic proton, the methyl protons, and the acetyl protons.
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Aromatic Proton (1H): A singlet is expected in the aromatic region (δ 7.5-8.5 ppm).
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Methyl Protons (3H): A singlet for the methyl group on the aromatic ring is anticipated around δ 2.2-2.6 ppm.
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Acetyl Protons (3H): A singlet for the acetyl methyl group should appear in the upfield region, likely around δ 2.5-2.8 ppm.
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Hydroxyl Proton (1H): A broad singlet for the phenolic hydroxyl group is expected, with its chemical shift being highly dependent on the solvent and concentration.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.
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Carbonyl Carbon: The carbonyl carbon of the acetyl group is expected to resonate in the downfield region, typically around δ 195-205 ppm.
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Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the various substituents. The carbon bearing the hydroxyl group will be shifted downfield, while the carbons bearing the chloro, methyl, and nitro groups will also show characteristic shifts.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the different functional groups present in the molecule.
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O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the phenolic hydroxyl group.
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C=O Stretch: A strong absorption band around 1650-1700 cm⁻¹ for the carbonyl group of the acetophenone.
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N-O Stretch: Strong asymmetric and symmetric stretching bands for the nitro group, typically appearing around 1500-1550 cm⁻¹ and 1330-1370 cm⁻¹, respectively.
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C-Cl Stretch: An absorption band in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry (Predicted)
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
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Molecular Ion Peak (M⁺): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (229.62 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a compound containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio).
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Fragmentation: Common fragmentation pathways for acetophenones include the loss of a methyl group ([M-15]⁺) and the formation of an acylium ion ([M-CH₃CO]⁺).
Potential Applications and Biological Significance
While there are no specific studies on the biological activity of 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone, the structural motifs present in the molecule suggest several potential areas of application in drug discovery and development.
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Antimicrobial and Antifungal Activity: Chalcones, which can be synthesized from acetophenones, are known to possess a broad spectrum of antimicrobial and antifungal activities.[6] The title compound could serve as a precursor for the synthesis of novel chalcones with potential therapeutic value.
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Anticancer Activity: Many nitroaromatic compounds and their derivatives have been investigated for their anticancer properties.[7] The presence of the nitro group in 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone makes it an interesting candidate for evaluation as an anticancer agent or as a building block for the synthesis of more complex molecules with potential cytotoxic activity.
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Enzyme Inhibition: Substituted acetophenones and related compounds have been explored as inhibitors of various enzymes. The specific substitution pattern of the title compound may confer inhibitory activity against certain biological targets.
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Materials Science: Nitro-substituted aromatic compounds can have interesting optical and electronic properties, suggesting potential applications in the development of new materials, such as dyes and nonlinear optical materials.[7]
Safety and Handling
Based on the GHS classification of the compound, 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone is considered to be a hazardous substance.[3]
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Hazards: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[3]
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Precautions: Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone is a substituted acetophenone with significant potential for further research and development. This technical guide has provided a comprehensive overview of its known properties, a plausible and detailed synthetic route, and a predictive analysis of its spectral characteristics. The structural features of this compound suggest promising avenues for exploration in medicinal chemistry, particularly in the development of new antimicrobial and anticancer agents. Further experimental work is required to confirm the proposed synthesis, fully characterize the compound using modern analytical techniques, and to evaluate its biological activities. This guide serves as a foundational resource to stimulate and support such future investigations.
References
Sources
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- 2. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone | C9H8ClNO4 | CID 2757608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-(5-Chloro-2-hydroxyphenyl)ethanone | 1450-74-4 [chemicalbook.com]
- 5. Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity [mdpi.com]
- 6. ijpsr.com [ijpsr.com]
- 7. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]
